2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Description
2-[(2-Hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a structurally complex molecule featuring:
- A thioether (sulfanyl) linkage connecting the benzazepine to an acetamide group.
This compound’s design likely targets receptors or enzymes influenced by both benzazepine (e.g., G-protein-coupled receptors) and indole derivatives (e.g., serotonin pathways) .
Properties
Molecular Formula |
C22H23N3O2S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H23N3O2S/c26-21(23-12-11-16-13-24-19-8-4-2-6-17(16)19)14-28-20-10-9-15-5-1-3-7-18(15)25-22(20)27/h1-8,13,20,24H,9-12,14H2,(H,23,26)(H,25,27) |
InChI Key |
IEXBFVFGCJCRQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Benzazepine Ring: The benzazepine ring can be synthesized through cyclization reactions involving appropriate precursors such as o-benzylaniline derivatives.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via thiolation reactions, often using thiolating agents like thiourea or thiols.
Attachment of the Indole Moiety: The indole moiety is attached through coupling reactions, which may involve reagents like indole-3-acetic acid or indole-3-ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Benzazepine vs. Triazole : The target compound’s benzazepine core distinguishes it from thioacetamide-triazoles (e.g., compounds 38 and 39 in ), which feature 1,2,3-triazole rings. Triazoles enhance metabolic stability and metal-binding capacity, whereas benzazepines may confer conformational rigidity and receptor selectivity .
- Indole Ethyl vs. Fluorobenzyl: The N-[2-(1H-indol-3-yl)ethyl] group in the target compound contrasts with fluorobenzyl substituents in compounds 38 and 39 ().
Sulfanyl Linkage Variations
- Benzazepinylsulfanyl vs. Triazolylsulfanyl : The sulfanyl group in the target compound bridges a benzazepine and acetamide, while compounds like 2-({5-[1-(benzenesulfonyl)-1H-indol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () use triazole-based sulfanyl groups. Triazole-containing analogs may exhibit stronger antibacterial activity due to enhanced electrophilicity .
Antimicrobial Potential
- MIC Data : Thioacetamide-triazoles (e.g., compounds 38 and 39) show MIC values of 8–16 µg/mL against E. coli, suggesting moderate antibacterial activity. The target compound’s benzazepine core may reduce antibacterial efficacy compared to triazole derivatives but could improve selectivity for eukaryotic targets .
Vascular and Cellular Effects
- The target compound’s benzazepine moiety may similarly influence cell adhesion or signaling pathways, though this remains unverified .
Physicochemical Properties
- The target compound’s benzazepine and indole groups increase logP compared to simpler analogs, suggesting improved membrane permeability but reduced aqueous solubility .
Therapeutic Potential
- Neurological or Vascular Targets : The indole and benzazepine moieties suggest possible activity in serotonin receptors or integrin modulation, akin to KCH-1521 () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
